REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[CH2:13]1COCC1.C[Mg]Br.C1COCC1.O>CCOC(C)=O>[OH:1][C:2]1([CH3:13])[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
methylmagnesium bromide THF
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br.C1CCOC1
|
Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/EtOAc)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CN(C1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |